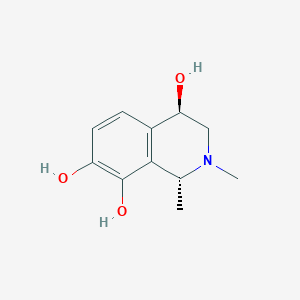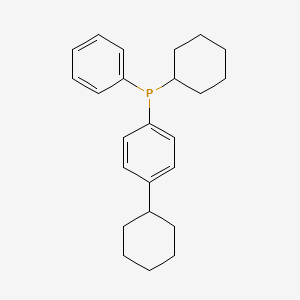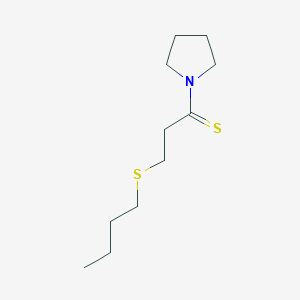![molecular formula C42H56P2 B12869266 dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is a complex organophosphorus compound. It is characterized by the presence of two dicyclohexylphosphanyl groups attached to a biphenyl structure. This compound is known for its applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. One common method involves the use of 2-bromobiphenyl and dicyclohexylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as aryl halides and alkyl halides are used in the presence of a palladium catalyst.
Major Products
Oxidation: Phosphine oxides.
Substitution: New organophosphorus compounds with varied functional groups.
科学的研究の応用
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is widely used in scientific research due to its versatility as a ligand in catalysis. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceuticals by facilitating the formation of complex organic molecules.
Industry: It is employed in the production of fine chemicals and materials.
作用機序
The mechanism of action of dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets include aryl halides and alkyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- CyJohnPhos [(2-Biphenyl)dicyclohexylphosphine]
Uniqueness
Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is unique due to its specific biphenyl structure with two dicyclohexylphosphanyl groups. This structure provides steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. Compared to similar compounds, it offers improved stability and reactivity in various chemical processes.
特性
分子式 |
C42H56P2 |
|---|---|
分子量 |
622.8 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane |
InChI |
InChI=1S/C42H56P2/c1-6-19-33(20-7-1)38-30-18-32-41(44(36-25-12-4-13-26-36)37-27-14-5-15-28-37)42(38)39-29-16-17-31-40(39)43(34-21-8-2-9-22-34)35-23-10-3-11-24-35/h1,6-7,16-20,29-32,34-37H,2-5,8-15,21-28H2 |
InChIキー |
WFFVKPTZSLMXOM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)


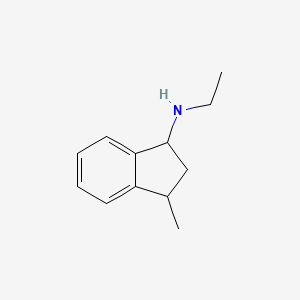
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
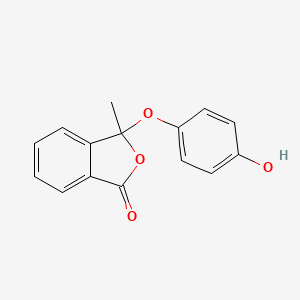
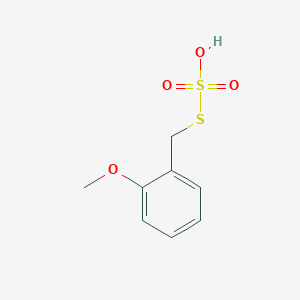
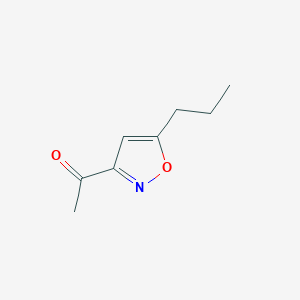
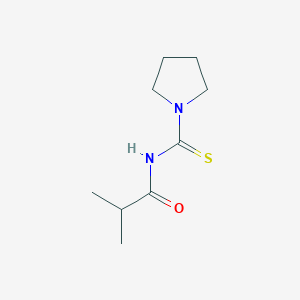
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
